molecular formula C7H7NS2 B3136011 2-(2-Isothiocyanatoethyl)thiophene CAS No. 40808-63-7

2-(2-Isothiocyanatoethyl)thiophene

Cat. No. B3136011
Key on ui cas rn: 40808-63-7
M. Wt: 169.3 g/mol
InChI Key: FWEHLMFQLWSMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648111B2

Procedure details

Thiopene ethylamine (4.60 mL, 39.31 mmol) and triethyl amine (5.00 mL, 39.31 mmol) were dissolved in 1,2-dichloroethane (25 mL), and the resulting mixture was cooled to 0° C. A solution of carbon disulfide (2.36 mL, 39.31 mmol) in 1,2-dichloroethane (50 mL) was added dropwise thereto over 15 min. The reaction mixture was allowed to warm to room temperature and re-cooled to 0° C., to which ethyl chloroformate (4.27 mL, 31.39 mmol) was added dropwise. The reaction mixture was stirred at room temperature for about 1-2 h, and water (150 mL) and aqueous 2N sodium hydroxide (75 mL) were sequentially added thereto. The resulting mixture was extracted with dichloromethane. The extract was washed with water and brine, dried over sodium sulfate, and concentrated, to obtain the yellow title compound in a liquid form (5.37 g, 80.75%).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.36 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.27 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][NH2:8].C(N(CC)CC)C.[C:16](=S)=[S:17].ClC(OCC)=O.[OH-].[Na+]>ClCCCl.O>[N:8]([CH2:7][CH2:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)=[C:16]=[S:17] |f:4.5|

Inputs

Step One
Name
Quantity
4.6 mL
Type
reactant
Smiles
S1C(=CC=C1)CCN
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
2.36 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
4.27 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for about 1-2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N(=C=S)CCC=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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